molecular formula C10H9N3O2 B6258956 1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carbaldehyde CAS No. 133902-64-4

1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carbaldehyde

Cat. No. B6258956
CAS RN: 133902-64-4
M. Wt: 203.20 g/mol
InChI Key: KQTUSCSEMYSWFX-UHFFFAOYSA-N
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Description

1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carbaldehyde (MPTC) is a heterocyclic aldehyde compound used in organic synthesis and scientific research. MPTC is a versatile compound used as a building block for synthesizing new molecules and as a starting material for the synthesis of heterocyclic compounds. MPTC has a wide range of applications in organic synthesis and scientific research, including its use as a catalyst in organic reactions, as a reagent in asymmetric synthesis, and as a drug precursor.

Scientific Research Applications

1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carbaldehyde has a wide range of applications in scientific research. This compound has been used as a reagent in asymmetric synthesis, a catalyst in organic reactions, and a drug precursor. This compound has also been used to synthesize a variety of heterocyclic compounds, including pyridines, quinolines, and indoles. This compound has also been used to synthesize novel compounds with potential therapeutic applications.

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carbaldehyde is not well understood. However, it is believed that the reaction of this compound with other molecules is mediated by the formation of a carbonyl group, which acts as a nucleophile in the reaction. The carbonyl group is then attacked by the nucleophilic reagent, resulting in a new bond formation.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is believed that this compound may have some effects on the metabolism of other molecules, as well as some effects on the immune system.

Advantages and Limitations for Lab Experiments

The main advantage of using 1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carbaldehyde in lab experiments is its versatility as a building block for synthesizing new molecules and as a starting material for the synthesis of heterocyclic compounds. However, this compound is highly reactive and can be difficult to handle in the laboratory.

Future Directions

The future directions for 1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carbaldehyde research include further exploration of its mechanism of action, its biochemical and physiological effects, and its potential therapeutic applications. Additionally, further research is needed to explore the potential of this compound as a catalyst in organic reactions and as a reagent in asymmetric synthesis. Finally, further research is needed to explore the potential of this compound as a drug precursor.

Synthesis Methods

1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carbaldehyde can be synthesized through a three-step method. The first step is the condensation of 4-methoxyphenol with thionyl chloride to form 4-methoxyphenyl chloroformate. The second step is the reaction of 4-methoxyphenyl chloroformate with hydrazine hydrate to form this compound. The final step is the reduction of this compound with sodium borohydride to form 1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carbinol.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carbaldehyde involves the reaction of 4-methoxyphenylhydrazine with ethyl 4,4,4-trifluoroacetoacetate to form 4-methoxyphenylhydrazone. This intermediate is then reacted with sodium azide and copper sulfate to form the desired product.", "Starting Materials": [ "4-methoxyphenylhydrazine", "ethyl 4,4,4-trifluoroacetoacetate", "sodium azide", "copper sulfate" ], "Reaction": [ "Step 1: Reaction of 4-methoxyphenylhydrazine with ethyl 4,4,4-trifluoroacetoacetate in the presence of acetic acid to form 4-methoxyphenylhydrazone.", "Step 2: Reaction of 4-methoxyphenylhydrazone with sodium azide and copper sulfate in the presence of water and acetic acid to form 1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carbaldehyde." ] }

CAS RN

133902-64-4

Molecular Formula

C10H9N3O2

Molecular Weight

203.20 g/mol

IUPAC Name

1-(4-methoxyphenyl)triazole-4-carbaldehyde

InChI

InChI=1S/C10H9N3O2/c1-15-10-4-2-9(3-5-10)13-6-8(7-14)11-12-13/h2-7H,1H3

InChI Key

KQTUSCSEMYSWFX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C=C(N=N2)C=O

Purity

95

Origin of Product

United States

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